Diethyl-d10 Carbonate
Description
The Significance of Stable Isotope Labeling in Modern Chemical Inquiry
Stable isotope labeling is a foundational technique in modern chemical inquiry, allowing scientists to track the journey of atoms through complex chemical reactions and biological pathways. nist.govresearchgate.net By replacing an atom with its heavier, non-radioactive isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), researchers can distinguish the labeled molecule from its unlabeled counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netiaea.org This substitution maintains the fundamental chemical properties of the molecule while introducing a detectable mass difference. smolecule.com
A key principle exploited in these studies is the kinetic isotope effect (KIE), where the rate of a chemical reaction can change when a heavier isotope is substituted at or near a bond that is broken or formed in the rate-determining step. core.ac.uknih.gov The greater mass of deuterium compared to protium (B1232500) can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, often resulting in a slower reaction rate. nih.gov This effect is a powerful tool for elucidating reaction mechanisms, identifying rate-limiting steps, and characterizing transition state structures. core.ac.uk The application of stable isotopes extends from fundamental mechanistic studies in organic chemistry to advanced fields like drug metabolism research, environmental analysis, and materials science. iaea.orgacs.org
Positioning of Diethyl-d10 Carbonate as a Key Deuterated Analog in Organic Chemistry
This compound, the fully deuterated analog of Diethyl Carbonate, has emerged as a key tool, particularly in the field of materials science and electrochemistry. Its primary role is to serve as a direct probe into the reaction mechanisms and degradation pathways of its non-deuterated counterpart, which is a critical component in commercial applications. google.com
The most significant area of research for this compound is in the study of electrolytes for lithium-ion batteries (LIBs). azom.comosti.gov Diethyl Carbonate (DEC) is a common linear carbonate solvent used in LIB electrolytes, but its decomposition during battery operation can lead to gas formation, pressure buildup, and a decline in cell performance. google.comosti.gov By replacing standard DEC with this compound, researchers can precisely track the decomposition processes. nist.gov For example, a patent for deuterated electrolyte solvents notes that replacing hydrogen with deuterium in solvents like DEC can enhance the chemical stability of the battery by slowing down parasitic reactions involving hydrogen abstraction. google.com
Furthermore, research utilizing techniques like in-situ neutron reflectometry has employed electrolytes containing deuterated Diethyl Carbonate to study the formation and composition of the solid electrolyte interphase (SEI) on battery electrodes. nist.gov The SEI is crucial for the long-term stability and performance of LIBs, and understanding its formation is a major research goal. The use of this compound allows for the unambiguous identification of solvent-derived species within this critical interface layer.
Evolution of Research Trajectories for Deuterated Organic Carbonates
The research trajectory for deuterated organic carbonates has evolved from foundational studies of reaction kinetics to highly specialized applications in advanced materials. Initially, studies involving simple alkyl carbonates focused on understanding fundamental chemical principles, such as the mechanisms of decarboxylation in aqueous solutions, using deuterium oxide to measure solvent isotope effects. iaea.org
More recently, the focus has shifted dramatically towards solving complex, real-world problems. The rise of lithium-ion batteries and the push for improved energy storage solutions have created a significant demand for a deeper understanding of electrolyte chemistry. osti.govcambridge.org This has propelled deuterated organic carbonates, including Dimethyl-d6 Carbonate and this compound, to the forefront of materials science research. google.comcambridge.org
The evolution is marked by a move from simply observing kinetic isotope effects to strategically using deuteration as a method to improve material properties. snnu.edu.cnresearchgate.net In the context of LIBs, research is no longer just about understanding how carbonates decompose, but about using deuterated versions to actively inhibit these degradation pathways, thereby extending battery life and improving safety. google.com Studies now involve sophisticated analytical techniques to probe the interfaces between electrodes and deuterated electrolytes under operating conditions, providing unprecedented insight into the molecular-level processes that govern battery performance and failure. nist.gov This trajectory reflects a broader trend in chemical research where isotopic labeling has become an indispensable tool for the rational design of advanced materials.
Interactive Data Tables
Table 1: Physicochemical Properties of Diethyl Carbonate and its Deuterated Analog
| Property | Diethyl Carbonate | This compound |
| Molecular Formula | C₅H₁₀O₃ | C₅D₁₀O₃ |
| Molecular Weight | 118.13 g/mol | 128.19 g/mol |
| Boiling Point | 126-127 °C | 126-128 °C |
| Melting Point | -43 °C | -43 °C |
| Density | 0.975 g/mL | 1.056 g/mL |
| CAS Number | 105-58-8 | 440671-47-6 |
Data sourced from multiple chemical suppliers and databases. researchgate.netresearchgate.net
Table 2: Comparative Research Applications
| Compound | Key Research Applications |
| Diethyl Carbonate | - Component of electrolytes in lithium-ion batteries. azom.comosti.gov - "Green" solvent and alkylating agent in organic synthesis. - Fuel additive to increase oxygen content and octane (B31449) number. |
| This compound | - Mechanistic probe for studying the decomposition of battery electrolytes. google.com - Used to enhance the stability of electrolytes by slowing parasitic reactions (Kinetic Isotope Effect). google.com - Tracer in in-situ studies of the solid electrolyte interphase (SEI) formation. nist.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
440671-47-6 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) carbonate |
InChI |
InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
OIFBSDVPJOWBCH-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCOC(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl D10 Carbonate and Isotopic Analogs
Targeted Deuterium (B1214612) Incorporation Strategies
The primary methods for synthesizing Diethyl-d10 Carbonate involve introducing deuterium at specific molecular positions, either by building the molecule from already deuterated smaller molecules or by exchanging hydrogen for deuterium on the pre-formed carbonate structure.
Synthesis from Deuterated Precursors: Routes and Efficiencies
The most direct and common approach to producing this compound is through the use of deuterated precursors, principally ethanol-d6 (B42895) (CD3CD2OD). In this method, established synthesis routes for Diethyl Carbonate are adapted, with the standard ethanol (B145695) reactant being replaced by its deuterated counterpart. This ensures that the resulting diethyl carbonate molecule incorporates ten deuterium atoms. The linear formula for this compound is CD3CD2OC(O)OCD2CD3. sigmaaldrich.com
Several established methods for the synthesis of Diethyl Carbonate can be adapted for its deuterated analog:
Reaction of Ethanol with Phosgene (B1210022): This traditional method involves reacting ethanol with phosgene (COCl2). google.com By substituting ethanol with ethanol-d6, this compound is produced. While effective, this route involves the highly toxic phosgene gas. google.com
Oxidative Carbonylation of Ethanol: This process reacts ethanol with carbon monoxide and oxygen in the presence of a catalyst. google.com Using ethanol-d6 in this reaction will yield this compound.
Transesterification of Carbonates: this compound can be synthesized by the transesterification of another carbonate, such as dimethyl carbonate or cyclic carbonates like ethylene (B1197577) carbonate, with ethanol-d6. core.ac.uk This reaction is often catalyzed by base or acid catalysts.
Alcoholysis of Urea (B33335): The reaction of ethanol-d6 with urea, typically over a heterogeneous catalyst, provides a phosgene-free route to this compound. acs.org This method can achieve high yields, with reports of over 65% for the non-deuterated analogue. acs.org
Direct Synthesis from Ethanol and Carbon Dioxide: Catalytic synthesis from ethanol and CO2 is a green chemistry approach. rsc.org Using ethanol-d6, this method can produce this compound. Research on ceria catalysts has shown yields of up to 45 mol% for the non-deuterated version. sigmaaldrich.com
The efficiency of these reactions in producing this compound is expected to be comparable to their non-deuterated counterparts, as the kinetic isotope effect for these types of reactions is generally small. The primary factor determining the final isotopic purity of the this compound is the isotopic enrichment of the starting ethanol-d6. Commercially available this compound often specifies an isotopic purity of 98 atom % D and a chemical purity of 97% (CP), which serves as a benchmark for the effectiveness of these synthetic routes. sigmaaldrich.com
Table 1: Selected Synthesis Routes for Diethyl Carbonate (Adaptable for this compound)
| Synthesis Route | Reactants | Typical Catalyst | Reported Yield (for DEC) | Reference |
| Alcoholysis of Urea | Urea, Ethanol | Composite Metal Oxides | >65% | acs.org |
| Direct synthesis from CO2 | Ethanol, Carbon Dioxide | Ceria (CeO2) | 45 mol% | sigmaaldrich.com |
| From Ethyl Carbamate (B1207046) and Ethanol | Ethyl Carbamate, Ethanol | MgO/γ-Al2O3 | 52.1% | semanticscholar.org |
| Transesterification | Propylene Carbonate, Ethanol | Mg-La oxides | 46% | researchgate.net |
Catalytic Hydrogen-Deuterium Exchange Approaches: Regioselectivity and Scope
An alternative to synthesis from pre-deuterated precursors is the direct hydrogen-deuterium (H-D) exchange on a pre-existing Diethyl Carbonate molecule. This method involves treating Diethyl Carbonate with a deuterium source, such as deuterium oxide (D2O), in the presence of a catalyst.
This approach is particularly useful for introducing deuterium into specific positions of a molecule. For esters like Diethyl Carbonate, H-D exchange is most likely to occur at the α-carbon position (the carbon adjacent to the carbonyl group) due to the increased acidity of the protons at this site. However, achieving full deuteration to produce this compound via this method can be challenging and may require harsh reaction conditions or highly active catalysts.
Various catalytic systems have been shown to be effective for H-D exchange in organic molecules, including esters:
Palladium on Carbon (Pd/C): A Pd/C-Al-D2O system has been demonstrated to effectively catalyze H-D exchange in diethyl malonate, a related ester, with high selectivity for the acidic protons between the two carbonyl groups. nih.gov
Platinum-Group Metals: Other platinum-group metals are also known to catalyze H-D exchange reactions. preprints.org
Iron Complexes: Certain iron pincer complexes have been shown to catalyze H/D exchange on aromatic and heterocyclic compounds, and may have applicability to esters under specific conditions. nih.gov
Base Catalysis: Base-catalyzed H-D exchange is a common method, particularly for protons adjacent to carbonyl groups. osti.gov The use of a base can facilitate the deprotonation of the α-carbon, allowing for subsequent deuteration by a deuterium source. osti.gov
The regioselectivity of these reactions is a key consideration. For Diethyl Carbonate, the protons on the ethyl groups are the targets for exchange. The methylene (B1212753) (-CH2-) protons are expected to be more acidic and therefore more readily exchanged than the methyl (-CH3) protons. Achieving complete deuteration of all ten positions to form this compound would likely require forcing conditions and could lead to side reactions. The scope of H-D exchange for producing fully deuterated this compound is therefore more limited compared to synthesis from deuterated precursors.
Mechanistic Pathways of Deuteration Reactions Relevant to this compound Synthesis
The mechanisms of deuteration are dependent on the synthetic strategy employed.
In the synthesis from deuterated precursors , the reaction mechanisms are identical to those for the synthesis of non-deuterated Diethyl Carbonate. For instance, in the base-catalyzed transesterification of a carbonate with ethanol-d6, the deuterated ethoxide ion (CD3CD2O-) acts as the nucleophile. It has been suggested that the transesterification of deuterated carbonates proceeds through a concerted mechanism.
For catalytic H-D exchange , the mechanism is dependent on the catalyst and conditions. In base-catalyzed H-D exchange , the reaction is believed to proceed via the formation of an enolate intermediate. The base abstracts a proton from the carbon adjacent to the carbonyl group, forming a carbanion which is in resonance with the enolate. This intermediate is then protonated by a deuterium source, such as D2O, resulting in the incorporation of a deuterium atom. This process can be repeated to achieve higher levels of deuteration. The mechanism for base-promoted deuteration often involves the abstraction of an acidic proton by the base, followed by an interchange of protons between the substrate and the deuterium-donating solvent. nih.govacs.org
In metal-catalyzed H-D exchange , the mechanism is more complex and can involve several pathways, including:
Oxidative addition/reductive elimination: The metal catalyst can insert into a C-H bond, forming a metal-hydride intermediate. Subsequent exchange with a deuterium source and reductive elimination can result in a C-D bond.
σ-bond metathesis: This is a concerted process where the C-H bond and a metal-deuteride bond are broken and formed in a single step.
The specific pathway will depend on the metal, its ligands, and the reaction conditions.
Advanced Synthetic Techniques and Process Optimization
To improve the efficiency, safety, and scalability of this compound synthesis, advanced techniques such as continuous-flow chemistry are being explored. Furthermore, careful optimization of reaction conditions is crucial for maximizing both the chemical yield and the isotopic purity of the final product.
Continuous-Flow Synthesis Applications for Deuterated Compounds
Continuous-flow chemistry offers several advantages for the synthesis of deuterated compounds, including this compound. colab.ws These benefits include:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly advantageous when working with hazardous materials like phosgene or when reactions are highly exothermic.
Improved Efficiency and Control: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to more precise control over reaction parameters such as temperature and residence time. thalesnano.com This can result in higher yields and selectivities. thalesnano.com
Scalability: Scaling up a reaction in a flow system is often more straightforward than in traditional batch processes, as it can be achieved by simply running the reactor for a longer period or by using parallel reactor lines.
Automation: Flow systems are well-suited for automation, which can improve reproducibility and reduce manual labor.
Continuous-flow systems have been successfully employed for various deuteration reactions, including H-D exchange and reactions using deuterated reagents. smolecule.com For example, the H-Cube® continuous-flow reactor can generate deuterium gas from the electrolysis of D2O for use in deuteration reactions. thalesnano.com Lipase-mediated flow synthesis has also been used for the preparation of carbonates. researchgate.net The application of these technologies to the synthesis of this compound from ethanol-d6 could lead to more efficient and scalable production methods.
Optimization of Reaction Conditions for Enhanced Isotopic Purity and Chemical Yield
The successful synthesis of this compound requires careful optimization of reaction conditions to maximize both the chemical yield and the isotopic purity.
For enhancing chemical yield , the principles of optimization are similar to those for the synthesis of non-deuterated Diethyl Carbonate. Key parameters to consider include:
Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and selectivity. For example, in the synthesis of DEC from ethyl carbamate and ethanol, MgO/γ-Al2O3 has been shown to be an effective catalyst. semanticscholar.org
Reaction Temperature and Pressure: These parameters can influence the reaction equilibrium and rate. For instance, in the direct synthesis of DEC from ethanol and CO2, the reaction is favored at lower temperatures and higher pressures. rsc.org
Reactant Stoichiometry: The molar ratio of the reactants can affect the conversion and selectivity. For example, in the transesterification of dimethyl carbonate with ethanol, the ratio of the two can be adjusted to selectively produce either diethyl carbonate or methyl ethyl carbonate. osti.gov
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without the formation of degradation products.
When using H-D exchange methods, achieving high isotopic purity can be more challenging. Optimization would involve:
Choice of Deuterium Source: Using a deuterium source with high isotopic enrichment, such as D2O with >99.9% purity, is crucial.
Catalyst and Reaction Conditions: The catalyst and conditions should be chosen to promote complete H-D exchange without causing degradation of the Diethyl Carbonate molecule.
Multiple Exchange Cycles: It may be necessary to perform multiple H-D exchange cycles to achieve the desired level of deuteration.
The validation of isotopic purity is typically performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Comparative Analysis of Diverse Diethyl Carbonate Deuteration Routes
Transesterification Route: The transesterification of carbonates, such as ethylene carbonate (EC) or dimethyl carbonate (DMC), with ethanol-d6 is a common and effective method. rsc.org The reaction with ethylene carbonate, in particular, is considered thermodynamically favorable, even at room temperature. researchgate.net This route benefits from relatively mild conditions and can achieve high yields.
Ethanolysis of Urea: The ethanolysis of urea is another prominent phosgene-free route. rsc.org This method is advantageous due to the low cost and wide availability of urea. researchgate.net The synthesis is typically performed at higher temperatures, where the reaction equilibrium becomes more favorable. researchgate.net Various metal oxide catalysts, such as cerium-zinc or lanthanum-based oxides, have been shown to be effective for the non-deuterated equivalent reaction. researchgate.netresearchgate.net A significant challenge is the relatively low acidity of ethanol, which can limit reaction rates. researchgate.net
Direct Synthesis from CO₂: The direct synthesis of DEC from carbon dioxide and ethanol is an attractive route from a green chemistry perspective, as it utilizes a greenhouse gas as a feedstock. rsc.org However, this pathway is the most thermodynamically challenging due to the high stability of the CO₂ molecule. researchgate.net Achieving reasonable conversion and yield often requires high pressure and temperature, along with highly active catalytic systems. cetjournal.it
Oxidative Carbonylation: Analogous to a patented method for producing deuterated dimethyl carbonate, the oxidative carbonylation of ethanol-d6 offers a potential high-efficiency route. google.com This process involves reacting ethanol-d6 with carbon monoxide (CO) and oxygen over a catalyst, such as a supported palladium catalyst. google.com This method can achieve high conversion rates but involves flammable and toxic gaseous reagents. google.comrsc.org
The table below provides a comparative overview of the key parameters for these deuteration routes, based on findings from their non-deuterated analogs.
Table of Compounds
Advanced Spectroscopic Characterization of Diethyl D10 Carbonate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Deuterium (B1214612) Distribution and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful deuteration and determining the distribution of deuterium atoms within the Diethyl-d10 Carbonate molecule. The substitution of protons (¹H) with deuterons (²H or D) leads to predictable and informative changes in the NMR spectra.
In ¹H NMR spectroscopy, the complete deuteration of the ethyl groups results in the disappearance of the characteristic signals corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. This absence of proton signals is a primary indicator of successful isotopic labeling.
Conversely, ²H NMR spectroscopy will show distinct resonances corresponding to the deuterated methyl (-CD3) and methylene (-CD2) groups. Deuterium has a nuclear spin of I=1, which differs from the proton's spin of I=1/2. This results in broader signals and a different gyromagnetic ratio, leading to a different resonance frequency range compared to protons. wikipedia.orgmagritek.com The chemical shifts in ²H NMR are, however, very similar to those in ¹H NMR for the corresponding groups. wikipedia.org
Table 1: Predicted ¹H and ²H NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ²H Chemical Shift (ppm) | Multiplicity |
| -OCD2- | Absent | ~4.2 | Quintet |
| -CD3 | Absent | ~1.3 | Heptet |
Data is predicted based on typical values for non-deuterated diethyl carbonate and general principles of NMR spectroscopy for deuterated compounds.
The multiplicity of the signals in the ²H NMR spectrum is determined by the coupling with neighboring deuterium nuclei. The deuterated methylene signal (-OCD2-) is expected to appear as a quintet due to coupling with the three adjacent deuterons of the methyl group (2nI+1 = 231+1 = 7, but often observed as a quintet due to smaller coupling constants). The deuterated methyl signal (-CD3) would theoretically be a heptet due to coupling to the two adjacent methylene deuterons (2nI+1 = 221+1 = 5, but often observed as a heptet). However, due to the lower resolution of ²H NMR, these multiplets may not be fully resolved. wikipedia.org
Vibrational Spectroscopy (Infrared and Raman) Studies of Isotopic Effects on Molecular Modes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The replacement of hydrogen with the heavier deuterium isotope significantly alters the vibrational frequencies of the molecule's functional groups, providing clear evidence of deuteration. wikipedia.org
The vibrational frequency is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating atoms. The C-D bond is stronger and has a larger reduced mass than the C-H bond. Consequently, the stretching and bending vibrations involving deuterium will occur at lower frequencies (wavenumbers) compared to their hydrogen-containing counterparts. libretexts.org
In the IR spectrum of this compound, the characteristic C-H stretching vibrations typically observed between 2800 and 3000 cm⁻¹ for diethyl carbonate will be absent. Instead, C-D stretching vibrations are expected to appear in the region of 2100-2200 cm⁻¹. Similarly, C-H bending and rocking modes will be shifted to lower wavenumbers. The C=O stretching frequency, however, is less affected by deuteration of the ethyl groups as it does not directly involve the substituted atoms.
Raman spectroscopy provides complementary information. Similar to IR spectroscopy, the C-H stretching modes will be replaced by C-D stretching modes at lower frequencies. aps.org This significant shift can be used to quantify the degree of deuteration.
Table 2: Comparison of Expected Vibrational Frequencies (cm⁻¹) for Diethyl Carbonate and this compound
| Vibrational Mode | Diethyl Carbonate (C-H) | This compound (C-D) - Predicted |
| C-H/C-D Stretch | ~2800-3000 | ~2100-2200 |
| C=O Stretch | ~1740 | ~1740 |
| C-H/C-D Bend | ~1350-1470 | Lower frequency shift |
| C-O Stretch | ~1260 | Minor shift |
Data for Diethyl Carbonate is based on typical values. Predicted values for this compound are based on the expected isotopic shift.
Photoabsorption and Electronic Spectroscopy Investigations on Deuterated Carbonate Systems
Photoabsorption and electronic spectroscopy probe the electronic transitions within a molecule. The effect of deuteration on the electronic spectra of molecules is generally small compared to the effects observed in vibrational and NMR spectroscopy. wikipedia.org This is because the electronic energy levels are primarily determined by the arrangement of electrons and the nuclear charges, which are identical for isotopes.
However, subtle shifts, known as isotopic shifts, can be observed. These shifts arise from the differences in the zero-point vibrational energies of the ground and excited electronic states between the deuterated and non-deuterated molecules. acs.org The C-D bond has a lower zero-point energy than the C-H bond. This can lead to a small blue shift (shift to shorter wavelengths) in the absorption bands of this compound compared to Diethyl Carbonate.
For Diethyl Carbonate, electronic transitions are typically observed in the vacuum ultraviolet (VUV) region. The electronic spectrum of this compound is expected to be very similar, with only minor shifts in the absorption maxima. These subtle differences can be investigated using high-resolution electronic spectroscopy to provide insights into the vibronic coupling in the excited states.
Mass Spectrometry (MS) Techniques for Isotopic Purity Assessment and Structural Elucidation
Mass spectrometry is a fundamental technique for the analysis of isotopically labeled compounds, as it directly measures the mass-to-charge ratio (m/z) of ions. The substitution of ten hydrogen atoms with deuterium atoms in this compound results in a significant and easily detectable increase in its molecular weight.
The nominal molecular weight of Diethyl Carbonate (C5H10O3) is 118 g/mol . For this compound (C5D10O3), the nominal molecular weight increases to 128 g/mol , reflecting the mass difference between deuterium (approx. 2 g/mol ) and hydrogen (approx. 1 g/mol ).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds before their detection by mass spectrometry. GC-MS is ideally suited for analyzing the isotopic profile of this compound. nih.govacs.org
The gas chromatogram will show a single peak corresponding to this compound, and its retention time will be very similar to that of the non-deuterated analog. The mass spectrum associated with this peak will provide a detailed isotopic distribution. The molecular ion peak (M⁺) will be observed at m/z 128. The presence of any peaks at lower m/z values, such as m/z 127 (corresponding to a molecule with nine deuteriums and one hydrogen), can be used to determine the isotopic purity of the sample. The fragmentation pattern in the mass spectrum will also be shifted to higher m/z values compared to Diethyl Carbonate.
Table 3: Key Mass Spectral Fragments for Diethyl Carbonate and Predicted Fragments for this compound
| Fragment | Diethyl Carbonate (m/z) | This compound (Predicted m/z) |
| [M]⁺ | 118 | 128 |
| [M-OCD2CD3]⁺ | 73 | 80 |
| [OCD2CD3]⁺ | 45 | 50 |
| [CD2CD3]⁺ | 29 | 34 |
Fragment m/z values are based on the most abundant isotopes.
High-Resolution Accurate Mass (HRAM) Mass Spectrometry provides highly accurate mass measurements, typically to four or five decimal places. azolifesciences.com This precision allows for the unambiguous determination of the elemental composition of a molecule and is invaluable for assessing the isotopic purity of this compound. researchgate.net
HRAM-MS can distinguish between ions with very similar nominal masses (isobars), which is crucial for confirming the complete incorporation of deuterium and the absence of any residual hydrogen. tecnofrom.comthermofisher.com By comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass for C5D10O3, the isotopic enrichment can be confirmed with high confidence. This technique is essential for quality control in the synthesis of isotopically labeled standards.
Table 4: Theoretical Exact Masses for Diethyl Carbonate and this compound
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| Diethyl Carbonate | C5H10O3 | 118.06299 |
| This compound | C5D10O3 | 128.12569 |
Mechanistic Investigations Utilizing Diethyl D10 Carbonate As a Mechanistic Probe
Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Elucidating Reaction Rate-Determining Steps
The Deuterium Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction is altered when a hydrogen atom in the reactant is replaced by a deuterium atom. This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. Consequently, if a C-H bond is cleaved in the rate-determining step of a reaction, a significant primary KIE (typically kH/kD > 1) will be observed.
The use of deuterated compounds is a powerful technique for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. For instance, in studies of oxidation and reduction reactions, a KIE of about two has been observed when a deuterated alcohol is used, indicating that the C-H bond of the alcohol is broken in the slowest step of the reaction. annualreviews.org Similarly, in the oxidation and cleavage of a-deuterated carbinols, the deuterated compound reacts about one-tenth as fast as the non-deuterated version. annualreviews.org
While direct studies detailing the KIE of Diethyl-d10 carbonate in specific rate-determining steps are not extensively available in the provided search results, the principles of KIE are broadly applicable. For a hypothetical reaction where the ethyl group of diethyl carbonate is involved in the rate-determining step, one would expect a significant KIE upon using this compound. This would provide strong evidence for the involvement of a C-D bond cleavage in the slowest step of the reaction mechanism.
Tracing Reaction Pathways and Intermediates in Organic Transformations
Isotopic labeling with deuterium is an invaluable method for tracing the fate of specific atoms or molecular fragments throughout a chemical reaction. By using this compound, where all ten hydrogen atoms on the two ethyl groups are replaced with deuterium, chemists can follow the path of these deuterated ethyl groups.
A notable example is the investigation of the unimolecular decomposition of diethyl carbonate induced by a CO2 TEA laser. researchgate.netresearchgate.netresearchgate.net In these studies, Diethyl-d5 carbonate and this compound were used alongside the unlabeled compound. researchgate.netresearchgate.netresearchgate.net The decomposition of diethyl carbonate yielded ethylene (B1197577), ethanol (B145695), and carbon dioxide. researchgate.netresearchgate.netresearchgate.net When Diethyl-d5 carbonate was used, the products included both ethylene-d4 (B1596295) and ethylene-d0, along with their corresponding isotopically labeled ethanol counterparts. researchgate.netresearchgate.netresearchgate.net This clearly demonstrated the specific pathways of decomposition and the origin of the resulting products. The analysis of the product distribution from this compound would similarly reveal the precise fragmentation patterns.
Furthermore, deuterium labeling helps in understanding reaction mechanisms in various organic transformations. For example, in studies of ion-molecule reactions, deuterated compounds have been instrumental in identifying the precursors of product ions. evitachem.com The use of this compound can act as a tracer to understand metabolic pathways and reaction mechanisms in broader chemical and biological research. evitachem.com
Analytical and Research Applications of Diethyl D10 Carbonate
Application as an Internal Standard in Quantitative Chemical Analysis
In quantitative chemical analysis, particularly in chromatography and mass spectrometry, the use of an internal standard (IS) is a critical technique to ensure accuracy and precision. lgcstandards.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. lgcstandards.com Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response, such as injection volume. lgcstandards.comthermofisher.com
Diethyl-d10 carbonate is an ideal internal standard for the analysis of its non-labeled counterpart, diethyl carbonate, and other related compounds. The key advantage of using a stable isotope-labeled compound like this compound is that it has nearly identical chemical and physical properties to the analyte of interest (the protium (B1232500) analog). sigmaaldrich.cn This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation. sigmaaldrich.cn
A particularly powerful technique where this compound is employed is Isotope Dilution Mass Spectrometry (IDMS). IDMS is a highly accurate quantitative method where a known amount of an isotopically-labeled standard (e.g., this compound) is added to a sample. thermofisher.com The mass spectrometer distinguishes between the analyte and the isotopically-labeled standard based on their mass difference. By measuring the ratio of the signals, the concentration of the analyte in the original sample can be calculated with high precision, as this ratio is largely unaffected by sample loss during workup or fluctuations in instrument performance. thermofisher.com This approach effectively overcomes matrix effects, which can cause biased results in complex samples. sigmaaldrich.cn The suitability of this compound for this application stems from its high isotopic purity and distinct mass shift. sigmaaldrich.com
Table 1: Properties of this compound Relevant to its Use as an Internal Standard
| Property | Value | Significance for Application |
|---|---|---|
| Molecular Formula | C₅D₁₀O₃ | Indicates complete deuteration of the ethyl groups. usbio.net |
| Molecular Weight | 128.19 g/mol | Provides a significant mass shift (M+10) from the unlabeled compound (118.13 g/mol ) for easy differentiation in mass spectrometry. sigmaaldrich.comusbio.net |
| Isotopic Purity | Typically ≥98 atom % D | High isotopic purity is crucial for accurate quantification and minimizes interference from partially labeled species. sigmaaldrich.com |
| Boiling Point | 126-128 °C | Similar to unlabeled diethyl carbonate (126-127 °C), ensuring co-elution in gas chromatography and similar behavior in sample preparation. sigmaaldrich.comresearchgate.net |
Chromatographic Behavior and Isotopic Effects in Separation Science
The substitution of hydrogen with deuterium (B1214612) in a molecule can lead to observable differences in chromatographic retention times, a phenomenon known as the chromatographic isotope effect. researchgate.net In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly longer retention times than their non-deuterated (protium) counterparts. This secondary isotope effect is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds. sigmaaldrich.com This can lead to subtle changes in the van der Waals interactions between the analyte and the non-polar stationary phase, resulting in altered retention. evitachem.com The magnitude of this effect generally increases with the number of deuterium atoms substituted in the molecule. sigmaaldrich.com
Conversely, in gas chromatography (GC), deuterated compounds typically elute slightly earlier than their protium analogs. researchgate.net This inverse chromatographic isotope effect (hdIEc < 1) is explained by the lower polarizability and slightly larger effective molecular size of the deuterated molecule, which can weaken its interaction with the stationary phase. researchgate.net
Therefore, when analyzing a sample containing both diethyl carbonate and this compound:
In a Reversed-Phase Liquid Chromatography (RPLC) system, this compound would be expected to have a slightly longer retention time than diethyl carbonate.
In a Gas Chromatography (GC) system, this compound would be expected to elute slightly before diethyl carbonate.
While these effects are generally small, they can be significant enough to achieve partial or even baseline separation of the isotopologues on high-resolution chromatographic columns. This behavior must be accounted for when developing analytical methods, but it also provides a basis for separating and distinctly measuring the labeled and unlabeled compounds.
Tracer Studies in Complex Chemical and Environmental Systems
Isotopically labeled compounds like this compound are invaluable as tracers to elucidate complex chemical reaction pathways and to study transport phenomena in environmental systems. By introducing a labeled compound into a system, scientists can follow the path of the deuterium atoms through various physical processes or chemical transformations. iaea.org
In chemical synthesis and mechanistic studies, this compound can be used to determine the fate of the ethyl groups in a reaction. For instance, in studies of decomposition pathways, analyzing the distribution of deuterium in the products can reveal the underlying reaction mechanisms. The infrared multiphoton photochemistry of diethyl carbonates has been investigated using deuterated analogs like this compound to analyze the decomposition products and understand the reaction pathways.
While specific large-scale environmental tracer studies using this compound are not widely documented, the principles of using labeled compounds are well-established. google.com Deuterium is a stable isotope and can be used to trace the movement and degradation of organic contaminants in soil and water. By tracking the appearance of the deuterated label in different environmental compartments or degradation products, researchers can build models of contaminant fate and transport.
Advanced Materials Science Research through Deuterated Components (e.g., understanding degradation mechanisms in electrochemical systems)
A key degradation mechanism involves the abstraction (plucking out) of hydrogen atoms from the carbonate solvent molecules to participate in parasitic side reactions. grafiati.com By replacing the standard diethyl carbonate with this compound in the electrolyte, researchers can investigate this process in detail. The C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect where reactions involving the cleavage of a C-D bond are significantly slower than those involving a C-H bond.
This principle is exploited in several ways:
Mechanistic Elucidation: By comparing the degradation products and gasses formed in cells with deuterated versus non-deuterated electrolytes, researchers can confirm the role of hydrogen abstraction in the degradation pathway. For example, experiments with deuterated dimethyl carbonate (a related solvent) have been used to suggest an intermolecular mechanism for the formation of dicarbonate (B1257347) degradation products. nih.gov
Improving Battery Stability: Using deuterated solvents like this compound can directly improve battery performance and longevity. Because the C-D bonds are more resistant to cleavage, the rate of parasitic reactions is reduced, leading to less gas generation and a more stable SEI layer. grafiati.com A patent describes the use of deuterated solvents, including this compound, in lithium-ion battery electrolytes to reduce decomposition and improve performance. grafiati.com Studies have shown that electrolyte formulations with a lower tendency to form certain degradation products, such as the one containing diethyl carbonate, exhibit better cell stability. nih.gov
Advanced Analytical Techniques: In post-mortem analyses of battery components, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify decomposition products. chemrxiv.orguwaterloo.ca Using deuterated starting materials like this compound provides distinct spectral signatures that simplify the identification of reaction products and help to unravel the complex degradation network. uwaterloo.ca
This use of deuterated components is a powerful strategy for understanding and mitigating the fundamental aging processes that limit the performance and lifespan of electrochemical energy storage systems.
Theoretical and Computational Studies of Deuterated Carbonate Systems
Quantum Chemical Calculations for Elucidating Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on density functional theory (DFT) and other ab initio methods, are fundamental to determining the molecular and electronic structure of Diethyl-d10 carbonate. nih.gov These calculations solve approximations of the Schrödinger equation to predict the geometry, energy, and distribution of electrons within the molecule.
For Diethyl carbonate and its deuterated isotopologue, calculations reveal that the molecule can exist in several conformations due to rotation around the C-O bonds. Quantum chemistry studies have been conducted on related carbonate systems to understand their conformational preferences. nih.gov For instance, studies on dimethyl carbonate (DMC), a similar molecule, show that complexation with ions like Li+ can significantly stabilize certain conformations over others. nih.gov In the gas phase, the nonpolar cis-cis conformer is often the most stable, but in the presence of ions or in polar solvents, other conformers can be favored. nih.gov
Table 1: Calculated Molecular Geometry Parameters for Diethyl Carbonate (DEC) Note: These parameters, calculated for the non-deuterated analogue, are representative of this compound as isotopic substitution has a negligible effect on equilibrium geometry.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.20 Å |
| Bond Length | C-O (ether) | ~1.34 Å |
| Bond Length | O-C (ethyl) | ~1.45 Å |
| Bond Length | C-C (ethyl) | ~1.52 Å |
| Bond Angle | O-C-O | ~110° |
| Bond Angle | C-O-C | ~116° |
| Dihedral Angle | C-O-C-O | Varies with conformer |
Data compiled from principles discussed in computational chemistry literature.
Electronic structure calculations also provide insight into the charge distribution within the molecule. The carbonyl carbon atom carries a partial positive charge, while the oxygen atoms are partially negative, making the molecule polar. This charge distribution is critical for understanding its interactions with other molecules and ions.
Computational Modeling of Spectroscopic Signatures for this compound
Computational modeling is a key tool for predicting and interpreting the spectroscopic signatures of molecules. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental data. science.gov
For this compound, the most significant impact of deuteration is observed in its vibrational spectra (IR and Raman). The C-D bonds are heavier than C-H bonds, which causes the frequencies of vibrational modes involving these bonds (stretching and bending) to be significantly lower. This isotopic shift is a powerful diagnostic tool. Computational models can accurately predict the frequencies of these C-D modes, aiding in the assignment of complex experimental spectra.
Similarly, while deuterium (B1214612) has a different magnetic moment than hydrogen, computational methods can predict the ¹³C and ¹⁷O NMR spectra of this compound. The primary effect of deuteration on the ¹³C NMR spectrum is the change in the splitting pattern of the ethyl carbons. Instead of being split by protons, the signals are split by deuterium nuclei, resulting in more complex multiplets due to the spin (I=1) of deuterium.
Table 2: Predicted Vibrational Frequency Shifts in this compound vs. Diethyl Carbonate
| Vibrational Mode | Typical Frequency Range (DEC, C-H) | Predicted Frequency Range (this compound, C-D) |
| C-H Stretching | 2850-3000 cm⁻¹ | ~2100-2250 cm⁻¹ |
| C-H Bending | 1350-1480 cm⁻¹ | ~950-1100 cm⁻¹ |
Values are approximate and based on the theoretical scaling factor (≈1/√2) for the mass change between H and D.
Prediction of Reaction Pathways, Energetics, and Kinetics in Deuterated Systems
Computational chemistry is instrumental in predicting the pathways, energetics, and kinetics of chemical reactions. hokudai.ac.jp For deuterated systems like this compound, this is particularly important for understanding decomposition mechanisms and the kinetic isotope effect (KIE). researchgate.netresearchgate.net The KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond are typically slower. beilstein-journals.org
Theoretical studies on the decomposition of diethyl carbonate (DEC) have identified several key reaction pathways. researchgate.net Under pyrolysis conditions, a major pathway is a two-step molecular elimination that produces ethanol (B145695), ethylene (B1197577), and carbon dioxide. researchgate.netnih.gov In combustion environments, the reaction is often initiated by hydrogen abstraction by radicals like OH. researchgate.netresearchgate.net
In this compound, any reaction pathway that involves the cleavage of a C-D bond will exhibit a primary KIE. Computational methods can predict the magnitude of this effect by calculating the transition state structures and vibrational frequencies for both the deuterated and non-deuterated reactants. These calculations allow for the determination of activation energies (energy barriers) for different pathways. nih.gov
For example, the abstraction of a deuterium atom from the ethyl group of this compound by a radical would have a higher activation energy than the corresponding hydrogen abstraction from DEC. This makes the deuterated compound more resistant to certain degradation pathways, a property that can be desirable in applications such as extending the lifetime of electrolytes in batteries.
Table 4: Representative Predicted Decomposition Pathways for Diethyl Carbonate
| Pathway Description | Key Products | Computational Insight |
| Unimolecular Decomposition | Ethylene (C₂H₄), Ethanol (C₂H₅OH), Carbon Dioxide (CO₂) | Proceeds via a six-membered ring transition state; this is a key pathway at lower temperatures. researchgate.net |
| Radical-Assisted Decomposition (H-abstraction) | Carbonate-derived radicals | Abstraction from the secondary carbon is often favored; this initiates a chain reaction in combustion. researchgate.net |
| Transesterification | Different carbonate and alcohol species | The KIE is a powerful probe for studying the mechanism of these reactions. smolecule.com |
This table outlines general pathways identified for DEC. For this compound, pathways involving C-D bond breaking would be kinetically less favorable.
Future Perspectives in Diethyl D10 Carbonate Research
Advancements in Stereoselective and Regioselective Deuterium (B1214612) Labeling Technologies
The precise placement of deuterium atoms within a molecule is paramount for many of its applications, from elucidating reaction mechanisms to fine-tuning the metabolic profiles of pharmaceuticals. rsc.org While Diethyl-d10 Carbonate is a perdeuterated compound, the technologies being developed for selective labeling are crucial for creating isotopologues with deuterium at specific positions, which could offer even more nuanced applications.
Recent years have seen remarkable progress in achieving high levels of regio- and stereoselectivity in deuterium labeling. researchgate.net Methodologies such as hydrogen isotope exchange (HIE) have become a primary focus, often utilizing transition-metal catalysts. rsc.orgresearchgate.net Iridium, ruthenium, and cobalt-based catalysts have shown exceptional activity and selectivity in C-H bond activation, allowing for the direct replacement of hydrogen with deuterium in complex molecules. researchgate.netchinesechemsoc.orgrsc.org For instance, gold(I) catalysis has been effectively used for the regioselective labeling of indoles under mild conditions. chemrxiv.org
A significant trend is the move towards late-stage functionalization, where deuterium is introduced at the final steps of a synthetic sequence. acs.org This approach is highly valuable as it avoids the need to carry expensive isotopic labels through multi-step syntheses. Photochemical methods, using light-driven reactions, are also emerging as powerful tools for asymmetric deuteration at non-benzylic positions, offering metal-free and highly selective transformations. nih.gov
Future research will likely focus on expanding the library of catalysts to further improve selectivity and functional group tolerance. The application of continuous flow chemistry presents a promising avenue for enhancing the efficiency, safety, and scalability of these labeling reactions. researchgate.netx-chemrx.comadesisinc.com These advancements will not only refine the synthesis of compounds like this compound but also enable the creation of a wider array of selectively deuterated reagents for diverse research needs.
Table 1: Selected Recent Advancements in Deuterium Labeling Technologies
| Technology/Method | Catalyst/Reagent | Key Features | Relevant Application |
| Hydrogen Isotope Exchange (HIE) | Iridium or Ruthenium Complexes | High selectivity for C-H activation; enables late-stage labeling. rsc.orgresearchgate.netacs.org | Labeling of complex pharmaceuticals and organic molecules. researchgate.net |
| Cobalt-Catalyzed Hydrofunctionalization | Cobalt Complexes | Regiodivergent synthesis; allows for remote C-H functionalization. chinesechemsoc.org | Synthesis of terminally-borated alkanes and other functionalized compounds. chinesechemsoc.org |
| Photochemical Radical Deuteration | Peptide/Sugar-derived Thiols & D₂O | Metal-free; high enantioselectivity at non-benzylic positions. nih.gov | Asymmetric synthesis of deuterated drug molecules. nih.gov |
| Gold-Catalyzed HIE | Gold(I) Complexes | Exquisite regioselectivity in heterocycles (e.g., indoles) under mild conditions. chemrxiv.org | Synthesis of labeled bioactive compounds. chemrxiv.org |
| Continuous Flow Labeling | Raney Nickel | Improved cost-effectiveness, safety, and scalability. x-chemrx.com | Labeling of nitrogen-containing heterocycles and pharmaceuticals. x-chemrx.com |
Emerging Roles in Novel Multidisciplinary Research Fields
The unique properties of deuterated compounds, stemming from the kinetic isotope effect, make them valuable tools in a growing number of research areas. scielo.org.mx this compound, a deuterated version of a versatile solvent and reagent, is well-positioned to play a significant role in these emerging fields. rsc.orgusbio.net
Pharmaceuticals and Metabolomics: In medicinal chemistry, selective deuteration can slow down drug metabolism, enhancing a drug's pharmacokinetic profile and efficacy. acs.orgmdpi.comclearsynth.com While this compound itself is not a therapeutic, it can be used as a deuterated building block or a tracer in metabolic studies to understand the fate of carbonate-containing drugs or xenobiotics. clearsynth.commusechem.com
Materials Science: The replacement of hydrogen with deuterium can enhance the stability and performance of organic materials used in optoelectronics, such as organic light-emitting diodes (OLEDs), by strengthening C-H bonds to C-D bonds. scielo.org.mx this compound could serve as a solvent or precursor in the synthesis of deuterated polymers and other advanced materials with improved lifetimes and properties. resolvemass.ca
Energy Storage: Diethyl carbonate is a key component of electrolytes in lithium-ion batteries. rsc.orgnih.govmdpi.com Studying the behavior of this compound in these systems can provide crucial insights into electrolyte decomposition mechanisms at the electrode-electrolyte interface. Understanding these degradation pathways is critical for developing safer and longer-lasting batteries.
Analytical Chemistry: Deuterated compounds are extensively used as internal standards in mass spectrometry for their ability to co-elute with the analyte while being clearly distinguishable by mass. acs.org this compound can serve as an ideal internal standard for the quantification of diethyl carbonate in various matrices, from environmental samples to industrial process streams.
The expansion into these fields will be driven by collaborations between synthetic chemists, materials scientists, pharmacologists, and engineers, all seeking to leverage the unique advantages conferred by isotopic substitution. musechem.com
Integration of Advanced Experimental and Computational Methodologies for Comprehensive Understanding
To fully harness the potential of this compound, a deep understanding of its molecular behavior is essential. The integration of advanced experimental techniques with sophisticated computational modeling provides a powerful paradigm for achieving this comprehensive understanding. mdpi.com
Experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are pivotal for characterizing deuterated molecules. mdpi.comacs.orgnih.gov NMR can confirm the sites and extent of deuteration, while HDX-MS provides detailed information on protein structure and dynamics by monitoring the exchange of labile hydrogens with deuterium. nih.gov While this compound has no exchangeable protons, these techniques are central to studying its interactions with biological systems.
These experimental results are increasingly being combined with computational methods to create a more complete picture. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound molecules in solution, for example, as part of a battery electrolyte, predicting transport properties, solvation structures, and interactions with ions and surfaces. tandfonline.com
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, vibrational frequencies, and reaction energetics of this compound. researchgate.net This is crucial for interpreting spectroscopic data and predicting reaction pathways, such as its decomposition in a battery.
This synergistic approach, where experimental data is used to validate and refine computational models, and computational models are used to interpret experimental results and predict new phenomena, is becoming indispensable. mdpi.comtandfonline.com For this compound, this integrated strategy will be key to elucidating its properties and predicting its behavior in the complex environments of its future applications.
Table 2: Integrated Methodologies for Studying Deuterated Compounds
| Methodology | Experimental Technique | Computational Tool | Information Gained |
| Structural Dynamics | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Molecular Dynamics (MD) | Protein conformation, ligand binding, solvent accessibility. mdpi.comacs.org |
| Mechanistic Insight | Nuclear Magnetic Resonance (NMR), Kinetic Studies | Density Functional Theory (DFT) | Reaction mechanisms, transition states, kinetic isotope effects. scielo.org.mxresearchgate.net |
| Aggregate/Nanoparticle Analysis | Small Angle X-Ray/Neutron Scattering (SAXS/SANS) | Coarse-Grained Simulations | Size, shape, and assembly of molecular aggregates in solution. mdpi.comtandfonline.com |
| Electronic Properties | UV-Vis, Infrared Spectroscopy | DFT, Time-Dependent DFT | Electronic structure, vibrational modes, spectroscopic signatures. mdpi.comresearchgate.net |
Development of Scalable Production Methods and Broader Accessibility for Research Purposes
For this compound to become a widely used tool in research and industry, its production must be both scalable and cost-effective. The synthesis of diethyl carbonate itself has evolved from hazardous phosgene-based routes to safer alternatives like the transesterification of other carbonates or the direct reaction of ethanol (B145695) with CO₂. rsc.orgnih.gov
Future production of this compound will likely leverage these modern, non-phosgene routes, adapted for deuterated starting materials. Key challenges include the high cost of deuterated ethanol and the need to maximize isotopic purity throughout the process.
Several trends are poised to make deuterated compounds more accessible:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. adesisinc.com Implementing a flow process for this compound synthesis could lead to higher efficiency and purity.
Automated Synthesis: The rise of automated synthesis platforms can accelerate the optimization of reaction conditions, reducing development time and costs for producing specialized labeled compounds. adesisinc.com
Centralized Facilities: Initiatives like the National Deuteration Facility (NDF) aim to provide researchers with access to a wide range of deuterated molecules and the expertise needed to produce them. riconnected.org.au Such facilities play a crucial role in bridging the gap between discovery and application by making these vital research tools more broadly available to the scientific community. musechem.com
The convergence of these advancements in chemical engineering, catalysis, and collaborative research infrastructure will be essential for unlocking the full potential of this compound and other labeled compounds. oup.com
Q & A
Basic Research Questions
Q. How can researchers optimize the catalytic synthesis of Diethyl-d10 Carbonate from CO₂ and deuterated ethanol?
- Methodological Answer : The synthesis typically involves coupling CO₂ with deuterated ethanol (CD₃CD₂OH) using CeO₂-based catalysts. Key parameters include:
- Catalyst concentration (0.5–2.0 wt% relative to ethanol).
- Reaction temperature (120–180°C) to balance deuteration efficiency and side reactions.
- Pressure (5–10 MPa CO₂) to enhance reaction kinetics.
Post-synthesis, validate deuteration levels via ¹H NMR (absence of proton signals at 1.2–1.4 ppm for CH₃ groups) and quantify purity using GC-MS with deuterated internal standards .
Q. What analytical techniques are critical for characterizing this compound in deuterium NMR studies?
- Methodological Answer :
- ²H NMR : Primary tool for confirming deuteration (>98 atom% D). Peaks appear at δ 0.8–1.0 ppm (CD₃) and δ 3.5–4.0 ppm (CD₂-O).
- FTIR : Absence of O-H stretches (3200–3600 cm⁻¹) confirms no residual ethanol.
- Mass Spectrometry : Look for molecular ion peaks at m/z 178 (M⁺) and fragments at m/z 45 (CO₃⁻) and 62 (CD₃CD₂O⁻).
Cross-reference with high-purity standards (e.g., 97% CP grade) to avoid isotopic dilution errors .
Q. What safety protocols are essential when handling this compound in high-temperature reactions?
- Methodological Answer :
- Engineering Controls : Use spark-proof reactors and local exhaust ventilation to prevent vapor accumulation.
- PPE : Chemical-resistant gloves (neoprene/nitrile), sealed goggles, and flame-retardant lab coats.
- Emergency Measures : For spills, neutralize with inert adsorbents (vermiculite) and avoid water to prevent hydrolysis. Store in ventilated, fireproof cabinets away from oxidizers .
Advanced Research Questions
Q. How do deuterium isotopic effects influence the reaction kinetics of this compound in SN2 mechanisms?
- Methodological Answer : Deuterium’s higher mass reduces zero-point energy, slowing bond cleavage in SN2 reactions. For example:
- Kinetic isotope effects (KIE) for C-O bond cleavage range from 2.5–4.0, measured via Arrhenius plots (Eₐ differences).
- Computational modeling (DFT or QSPR) can predict KIEs by comparing activation energies of protonated vs. deuterated systems. Validate experimentally using stopped-flow techniques .
Q. What strategies resolve data contradictions when using this compound as a solvent in Li-ion battery electrolytes?
- Methodological Answer : Contradictions in ionic conductivity or SEI formation may arise from:
- Trace Moisture : Even 10 ppm H₂O hydrolyzes carbonate, generating CO₂ and ethanol. Use Karl Fischer titration to ensure <5 ppm moisture.
- Isotopic Purity : Impurities in deuteration (e.g., residual CH₂ groups) alter solvent polarity. Confirm via ¹³C NMR.
- Electrochemical Protocols : Standardize cycling rates (0.1–1C) and temperature (25°C ± 0.5°C) to minimize variability. Triplicate experiments with error bars (±2σ) are critical .
Q. How can computational models predict the solvent properties of this compound in extreme conditions?
- Methodological Answer :
- MD Simulations : Model solvation shells using force fields (e.g., OPLS-AA) parameterized for deuterated compounds.
- COSMO-RS : Predict solubility parameters (δ) and activity coefficients under high pressure (e.g., 50 MPa).
- Validation : Compare simulated vapor-liquid equilibria with experimental PVT data from autoclave reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
